molecular formula C12H14O2 B8528838 (5-Propylbenzofuran-2-yl)methanol

(5-Propylbenzofuran-2-yl)methanol

Cat. No. B8528838
M. Wt: 190.24 g/mol
InChI Key: SQBQOPZMTWMCNT-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

When the product of Step A was substituted for 3,5-dichloro-2-iodophenol in Example 8, Step E, the similar process afforded the title compound in 31%, as off-white oil. 1H-NMR (CDCl3) 0.93 (m, 3H); 1.58-1.73 (m, 2H); 1.9 (tr, 1H, J=6 Hz); 2.65 (tr, 2H, J=6 Hz); 4.76 (d, 2H, J=6 Hz); 6.58 (s, 1H); 7.08 (dd, 1H, J=3, 9 Hz); 7.3-7.37 (m, 2H).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH3:10])[CH:5]=[CH:4][C:3]=1[OH:11].Cl[C:13]1[C:14](I)=[C:15]([OH:20])C=C(Cl)C=1>>[CH2:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:11][C:14]([CH2:15][OH:20])=[CH:13][C:2]=2[CH:7]=1)[CH2:9][CH3:10]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC(=C1)CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=C(C1)Cl)O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C=CC2=C(C=C(O2)CO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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